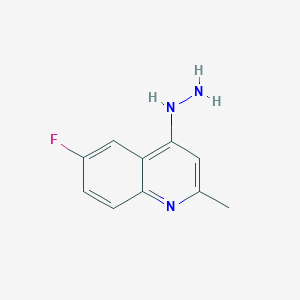

(6-Fluoro-2-methylquinolin-4-yl)hydrazine

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in organic chemistry. urfu.ru It is a common motif found in a wide array of natural products, particularly alkaloids, and forms the core of numerous commercially available drugs. urfu.runih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to modulate the electronic and steric properties of its derivatives. urfu.ru This structural adaptability makes quinoline derivatives attractive candidates in medicinal chemistry, where they have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

As a building block in organic synthesis, the quinoline nucleus is valued for its unique benzene-pyridine ring structure, which facilitates diverse chemical transformations. researchgate.net It can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures. researchgate.net The synthetic flexibility of the quinoline ring has led to the development of a vast library of structurally diverse compounds, making it a privileged scaffold in the pursuit of novel bioactive molecules. lookchem.com

Role of the Hydrazine (B178648) Moiety as a Versatile Functional Group in Synthetic Strategies

The hydrazine moiety (-NHNH₂) is a highly reactive and versatile functional group that serves as a critical building block in synthetic organic chemistry. mdpi.com Its derivatives are key precursors for the synthesis of a multitude of heterocyclic compounds, polymers, pharmaceuticals, and agrochemicals. Hydrazine and its substituted analogues can act as potent nucleophiles, owing to the lone pair of electrons on the nitrogen atoms, and as reducing agents. mdpi.com

One of the most valuable applications of the hydrazine group is in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are stable intermediates that can be further cyclized to generate important nitrogen-containing heterocycles such as pyrazoles, pyridazines, and triazoles. mdpi.com The hydrazide-hydrazone linkage is a significant pharmacophore in its own right, contributing to a range of biological activities. nih.gov The ability of the hydrazine moiety to participate in cyclization reactions makes it an indispensable tool for constructing complex molecular frameworks from simpler precursors. mdpi.com

Impact of Fluorine Substitution on Molecular Properties and Reactivity Profiles

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of a drug candidate. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. The introduction of a fluorine atom can profoundly alter a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength can block sites susceptible to metabolic oxidation, thereby enhancing the metabolic stability and increasing the half-life of a drug.

Binding Affinity: Fluorine substitution can modulate the electron distribution within a molecule, affecting its pKa and dipole moment. These changes can lead to stronger binding interactions with target proteins, enhancing the potency of a compound.

Lipophilicity and Permeability: The addition of fluorine can increase the lipophilicity of a molecule, which can improve its ability to permeate biological membranes and be absorbed more easily. This property is crucial for oral bioavailability.

The strategic placement of fluorine atoms can thus be used to fine-tune the properties of a lead compound, transforming it into a more effective therapeutic agent.

Contextualization of (6-Fluoro-2-methylquinolin-4-yl)hydrazine within Advanced Heterocyclic Synthesis

This compound stands as a prime example of a highly functionalized intermediate designed for advanced heterocyclic synthesis. This compound synergistically combines the key features discussed previously: the privileged quinoline scaffold, the versatile hydrazine moiety, and the modulating effect of fluorine substitution. Its structure makes it a valuable synthon, particularly for the construction of fused polycyclic heteroaromatic systems, which are of significant interest in medicinal chemistry, especially in the development of kinase inhibitors. nih.govresearchgate.net

The synthesis of this intermediate typically follows a logical multi-step pathway common for 4-substituted quinolines. The process would likely begin with the cyclization of 4-fluoroaniline (B128567) and ethyl acetoacetate (B1235776) to form the precursor 6-fluoro-4-hydroxy-2-methylquinoline. The hydroxyl group is then converted into a better leaving group, commonly a chlorine atom, by treatment with a reagent like phosphoryl chloride (POCl₃). The resulting 4-chloro-6-fluoro-2-methylquinoline (B103436) can then undergo a nucleophilic aromatic substitution reaction with hydrazine hydrate (B1144303), which displaces the chloride to yield the final product, this compound.

The primary utility of this compound is as a precursor to fused heterocyclic systems. The hydrazine group is poised to react with various bifunctional reagents to form an additional ring fused to the quinoline core. For instance:

Reaction with orthoesters, such as triethyl orthoformate, followed by cyclization, would lead to the formation of a nih.govmdpi.comtriazolo[4,3-a]quinoline ring system.

Condensation with β-ketoesters would yield a hydrazone intermediate that can be cyclized to form a pyrazolo[3,4-c]quinoline derivative.

These resulting fused tricyclic systems are rigid, planar structures often found in molecules designed to interact with the ATP-binding site of protein kinases. The fluorine atom at the 6-position enhances the potential of these molecules as drug candidates by improving metabolic stability and binding affinity, while the methyl group at the 2-position can provide steric and electronic influence. Therefore, this compound is not an end product but a sophisticated building block, engineered for the efficient synthesis of complex, biologically relevant heterocyclic compounds.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 1171871-62-7 |

| Molecular Formula | C₁₀H₁₁ClFN₃ |

| Molecular Weight | 227.67 g/mol |

| Synonyms | This compound; hydrochloride |

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoro-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWERKEQRUWLUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations of 6 Fluoro 2 Methylquinolin 4 Yl Hydrazine Derivatives

Reactions Involving the Hydrazine (B178648) Functionality

Cyclization Reactions to Form Fused Heterocyclic Systems

Synthesis of Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives from arylhydrazines is a less common but feasible transformation that typically requires a multi-step approach. While direct condensation of (6-Fluoro-2-methylquinolin-4-yl)hydrazine with 1,2-phenylenediamines is not a standard method, a plausible pathway involves the conversion of the hydrazine into a suitable precursor for cyclization. One such strategy could involve the reaction of this compound with a suitable orthoester, such as triethyl orthoformate, to form an intermediate N-(6-fluoro-2-methylquinolin-4-yl)formimidate. This intermediate, upon reaction with an o-phenylenediamine (B120857) derivative, could undergo cyclization to furnish a 1-(6-fluoro-2-methylquinolin-4-yl)-1H-benzimidazole.

Another potential route could involve the reaction of the quinolinylhydrazine with an aldehyde to form a hydrazone. Subsequent oxidative cyclization of the hydrazone in the presence of a suitable reagent could lead to the formation of a benzimidazole ring, although this would necessitate a precursor with the appropriate ortho-amino functionality. The general reaction of o-phenylenediamines with aldehydes or carboxylic acids is a more conventional method for benzimidazole synthesis. orientjchem.org

Table 1: Plausible Reaction Scheme for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| This compound | Triethyl orthoformate | 1. Heat 2. o-phenylenediamine, Acid catalyst | 1-(6-Fluoro-2-methylquinolin-4-yl)-1H-benzimidazole |

Alkylation and Acylation of the Hydrazine Group

The hydrazine moiety of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations provide a straightforward method for introducing a variety of substituents at the nitrogen atoms, leading to a diverse range of derivatives with potentially altered chemical and physical properties.

Alkylation: The reaction of this compound with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a suitable base, is expected to yield the corresponding N-alkylated derivatives. The degree of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation: Acylation of the hydrazine group can be achieved using various acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetylated hydrazine derivative. These acylated products are often more stable and less prone to oxidation than the parent hydrazine.

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product |

| Alkylation | Methyl Iodide | 1-(6-Fluoro-2-methylquinolin-4-yl)-1-methylhydrazine |

| Alkylation | Benzyl Bromide | 1-Benzyl-1-(6-fluoro-2-methylquinolin-4-yl)hydrazine |

| Acylation | Acetyl Chloride | 1-Acetyl-2-(6-fluoro-2-methylquinolin-4-yl)hydrazine |

| Acylation | Benzoyl Chloride | 1-Benzoyl-2-(6-fluoro-2-methylquinolin-4-yl)hydrazine |

Transformations at the Quinoline (B57606) Nucleus of this compound

Functionalization of the Methyl Group at Position 2

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom and can participate in various condensation and oxidation reactions.

Condensation Reactions: The 2-methyl group can undergo condensation with aromatic aldehydes, such as benzaldehyde (B42025), in the presence of a dehydrating agent like acetic anhydride. rsc.org This reaction proceeds through a plausible 2-methylene-1,2-dihydroquinoline intermediate and results in the formation of a styrylquinoline derivative. rsc.orgresearchgate.net The electronic nature of the substituents on the benzaldehyde can influence the reaction rate. rsc.org

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. However, the choice of oxidant must be carefully considered to avoid undesired side reactions on the hydrazine moiety or the electron-rich quinoline ring. youtube.com Selenium dioxide is a reagent known for the oxidation of methyl groups on heterocyclic rings.

Table 3: Functionalization of the 2-Methyl Group

| Reaction Type | Reagent | Product |

| Condensation | Benzaldehyde / Acetic Anhydride | (E)-6-Fluoro-2-(2-phenylethenyl)quinolin-4-yl)hydrazine |

| Oxidation | Selenium Dioxide | 4-Hydrazinyl-6-fluoroquinoline-2-carboxylic acid |

Reactions Modifying the Fluorine Substituent at Position 6

Table 4: Nucleophilic Aromatic Substitution at the 6-Position

| Nucleophile | Product |

| Morpholine | (2-Methyl-6-morpholinoquinolin-4-yl)hydrazine |

| Sodium Methoxide | (6-Methoxy-2-methylquinolin-4-yl)hydrazine |

| Sodium Thiophenoxide | (2-Methyl-6-(phenylthio)quinolin-4-yl)hydrazine |

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can potentially participate in such reactions, either at the C-F bond or through the hydrazine moiety, depending on the reaction conditions and the specific derivative used.

Suzuki-Miyaura Coupling: The C-F bond at the 6-position could potentially undergo Suzuki-Miyaura coupling with boronic acids, although C-F bond activation is generally more challenging than that of other halides. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This would require specific catalyst systems designed for C-F activation.

Buchwald-Hartwig Amination: The hydrazine moiety itself can participate in cross-coupling reactions. For instance, the N-H bonds of a protected derivative of this compound could react with aryl halides in a Buchwald-Hartwig amination to form N-aryl derivatives. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org More directly, palladium-catalyzed coupling of hydrazine with aryl halides has been reported, suggesting that the title compound could potentially be synthesized via such a method or its derivatives could act as coupling partners. researchgate.netnih.govnih.govorganic-chemistry.orgosti.gov

Table 5: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Product |

| Suzuki-Miyaura | This compound | Phenylboronic acid | (2-Methyl-6-phenylquinolin-4-yl)hydrazine |

| Buchwald-Hartwig | Bromobenzene | This compound | 1-(6-Fluoro-2-methylquinolin-4-yl)-1-phenylhydrazine |

Oxidation and Reduction Pathways of the Hydrazine Moiety

The hydrazine group is redox-active and can undergo both oxidation and reduction, leading to important functional group transformations.

Oxidation: The hydrazine moiety can be oxidized to an azo group (-N=N-). Various oxidizing agents, including mild oxidants like air in the presence of a suitable catalyst, can effect this transformation. rsc.orgresearchgate.netwikipedia.org The resulting azo compound, (E)-1,2-bis(6-fluoro-2-methylquinolin-4-yl)diazene, would be a highly colored, conjugated system. Further oxidation under harsh conditions could potentially lead to cleavage of the N-N bond.

Reduction: The N-N bond of the hydrazine can be cleaved reductively to yield the corresponding primary amine. Reagents such as titanium(III) trichloride (B1173362) have been shown to be effective for the reduction of hydrazines to amines. rsc.orgresearchgate.netrsc.org This reaction would convert this compound into 6-fluoro-2-methylquinolin-4-amine, a valuable building block for further synthetic elaborations.

Table 6: Oxidation and Reduction of the Hydrazine Moiety

| Reaction Type | Reagent | Product |

| Oxidation | Air, Catalyst | (E)-1,2-bis(6-Fluoro-2-methylquinolin-4-yl)diazene |

| Reduction | Titanium(III) trichloride | 6-Fluoro-2-methylquinolin-4-amine |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 2 Methylquinolin 4 Yl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution. For fluorinated compounds like (6-Fluoro-2-methylquinolin-4-yl)hydrazine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly powerful.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the structure of this compound, distinct signals are expected for the methyl group, the aromatic protons on the quinoline (B57606) ring, and the protons of the hydrazine (B178648) functional group.

Methyl Protons (-CH₃): The protons of the methyl group at the C-2 position are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.4-2.7 ppm.

Aromatic Protons (Ar-H): The quinoline ring possesses four aromatic protons. Their chemical shifts and coupling patterns are influenced by the substituents. The proton at C-3 is expected to be a singlet, while the protons on the fluorinated benzene (B151609) ring (H-5, H-7, H-8) will exhibit complex splitting patterns due to both H-H and H-F couplings. Multiplets for these aromatic protons are typically observed in the range of δ 7.0-8.5 ppm. In related hydrazone derivatives of 6-fluoro-2-hydroxyquinoline, aromatic protons are observed in the range of 6.60–8.40 ppm. nih.gov

Hydrazine Protons (-NH-NH₂): The protons of the hydrazine group are exchangeable and their signals can be broad. They typically appear in a wide range of the spectrum and their chemical shift is dependent on the solvent, concentration, and temperature. The -NH proton signal is often a broad singlet.

Table 1: Representative ¹H NMR Chemical Shifts for the this compound Moiety in Derivatives Data is based on the analysis of structurally related quinoline hydrazone derivatives.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (at C-2) | ~2.5 | Singlet | Characteristic signal for the methyl group on the quinoline ring. |

| Ar-H (at C-3) | ~6.5 - 7.0 | Singlet | Proton on the pyridine (B92270) ring portion of the quinoline. |

| Ar-H (at C-5, C-7, C-8) | ~7.0 - 8.5 | Multiplet | Complex splitting due to H-H and H-F coupling. |

| -NH (Hydrazine) | Variable | Broad Singlet | Chemical shift is highly dependent on experimental conditions. |

| -NH₂ (Hydrazine) | Variable | Broad Singlet | Chemical shift is highly dependent on experimental conditions. |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The fluorine atom at C-6 introduces C-F coupling, which can be observed in the spectrum.

Methyl Carbon (-CH₃): The methyl carbon signal appears in the upfield region, typically around δ 18-25 ppm.

Aromatic Carbons: The nine carbons of the quinoline ring appear in the downfield region (δ 100-160 ppm). The carbon directly bonded to the fluorine atom (C-6) will appear as a doublet with a large one-bond coupling constant (¹JC-F). Other carbons in the vicinity will show smaller two-, three-, or four-bond couplings (²JC-F, ³JC-F, ⁴JC-F). In a related fluoroquinolone precursor, the direct carbon–fluorine spin–spin coupling constant (¹JC-F) was found to be in the range of 245.5–257.5 Hz, with smaller two-bond couplings (²JC-F) of 15.2–21.4 Hz. mdpi.com In hydrazone derivatives of 6-fluoro-2-hydroxyquinoline, the carbon associated with the C-F bond appears around 159.81 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for the (6-Fluoro-2-methylquinolin-4-yl) Moiety in Derivatives Data is based on the analysis of structurally related quinoline derivatives. nih.govresearchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ (at C-2) | ~20 | Aliphatic region. |

| Aromatic C-H | 100 - 135 | Includes signals for C-3, C-5, C-7, C-8. |

| Quaternary Aromatic C | 140 - 155 | Includes signals for C-4a, C-8a. |

| C-N (C-2, C-4) | 145 - 165 | Carbons directly attached to nitrogen atoms. |

| C-F (C-6) | 155 - 165 | Signal appears as a doublet with a large ¹JC-F coupling constant. |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides specific information about the chemical environment around the fluorine atom.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment. nih.gov The signal for the fluorine atom at the C-6 position will be split by the adjacent aromatic protons at C-5 and C-7, likely resulting in a triplet or a doublet of doublets. Long-range couplings to other protons or carbons can also be observed. wikipedia.org In studies of fused fluoroquinolones, long-range ¹H–¹⁹F couplings have been observed. The ¹⁹F NMR chemical shifts for fluorinated aromatic systems typically appear in a range from -100 ppm to -140 ppm. For example, in a methyl 6,7-difluoro-4-hydroxyquinoline derivative, the signal for the C-6 fluorine was observed at -137.06 ppm. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides characteristic bands for the functional groups present in this compound.

N-H Stretching: The hydrazine moiety (-NH-NH₂) gives rise to characteristic stretching vibrations in the 3200–3400 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring's double bonds (C=C and C=N) produce a series of sharp bands in the 1500–1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600 cm⁻¹.

C-F Stretching: The C-F bond gives rise to a strong, characteristic absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound and its Derivatives Data is based on spectral analysis of related quinoline-hydrazide and hydrazone compounds. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N / C=C Stretch (Ring) | 1500 - 1650 | Strong |

| N-H Bend (Hydrazine) | ~1600 | Medium-Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Prominent characteristic peaks are expected for the quinoline nucleus and the C-F substituent. In studies of fluoroquinolones like Norfloxacin and Ciprofloxacin, characteristic peaks between 770 cm⁻¹ and 880 cm⁻¹ have been assigned to the symmetric vibrational mode involving the C-F bond. researchgate.net The quinoline ring vibrations would also produce strong signals in the 1300-1600 cm⁻¹ region. Raman spectroscopy serves as a valuable correlative technique to confirm the structural assignments made by FTIR and NMR.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a compound like this compound (molecular formula C₁₀H₁₀FN₃), MS and HRMS would be crucial for confirming its molecular weight and elemental composition.

In a typical electron ionization (EI) mass spectrum of a quinoline derivative, the molecular ion peak (M⁺) would be expected. For C₁₀H₁₀FN₃, this would appear at an m/z corresponding to its monoisotopic mass. The fragmentation pattern would provide structural information. Common fragmentation pathways for quinolines can include the loss of HCN from the quinoline ring system. The hydrazine moiety could also lead to characteristic fragmentation, such as the cleavage of the N-N bond.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. This technique distinguishes between compounds with the same nominal mass but different elemental compositions, thus serving as a definitive confirmation of the compound's identity.

Without experimental data, a specific data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The resulting spectrum is related to the electronic transitions within the molecule. Aromatic systems like the quinoline ring in this compound are strong chromophores and would be expected to exhibit characteristic absorption bands.

The spectrum would likely show multiple absorption maxima (λₘₐₓ) corresponding to π→π* transitions within the fused aromatic ring system. The position and intensity of these bands are influenced by the substitution pattern, including the fluorine, methyl, and hydrazine groups. The hydrazine substituent, in particular, can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline core.

A data table for UV-Vis spectroscopic findings would typically include the solvent used, the absorption maxima (λₘₐₓ) in nanometers, and the corresponding molar absorptivity (ε) or log(ε). However, no such data for the target compound could be found.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

For this compound (C₁₀H₁₀FN₃), the theoretical elemental composition would be calculated based on its atomic constituents. The results of an experimental analysis would be presented as found percentages.

Table of Theoretical vs. Found Elemental Analysis Data:

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 62.82 | N/A |

| Hydrogen (H) | 5.27 | N/A |

Note: "N/A" indicates that no experimental "Found %" values are available in the public domain.

Role of 6 Fluoro 2 Methylquinolin 4 Yl Hydrazine As a Precursor in the Rational Design and Synthesis of Functional Molecules

Scaffold for the Development of Novel Heterocyclic Systems

The true synthetic power of (6-Fluoro-2-methylquinolin-4-yl)hydrazine lies in the reactivity of its hydrazine (B178648) moiety (-NHNH2). This group serves as a potent binucleophile, enabling it to react with various electrophilic partners to construct new heterocyclic rings, effectively using the quinoline (B57606) unit as a foundational scaffold.

One of the most fundamental applications is in the synthesis of pyrazole (B372694) derivatives. Through well-established cyclocondensation reactions, such as the Knorr pyrazole synthesis, the hydrazine can react with 1,3-dicarbonyl compounds to yield N-quinolinyl pyrazoles. nih.govmdpi.com This reaction provides a direct route to integrating the desirable electronic and steric properties of the 6-fluoro-2-methylquinoline (B24327) system into the medicinally significant pyrazole framework. nih.gov

Furthermore, the hydrazine group can be utilized to construct other important heterocyclic systems. For instance, reaction with appropriate precursors can lead to the formation of triazoles and pyridazines. researchgate.net These reactions underscore the role of this compound as a versatile building block for generating molecular diversity, allowing chemists to append new ring systems with distinct chemical and biological properties onto the quinoline core.

Table 1: Examples of Heterocyclic Systems Derived from Hydrazine Precursors

| Reagent Type | Resulting Heterocycle | Reaction Class |

|---|---|---|

| 1,3-Diketone | Pyrazole | Cyclocondensation |

| β-Ketoester | Pyrazolone | Cyclocondensation |

| Triethyl orthoformate | 1,2,4-Triazole precursor | Condensation |

Applications in Organic Synthesis as a Versatile Synthetic Intermediate

Beyond its direct use in forming heterocycles, this compound is a key intermediate in multi-step organic synthesis. nih.gov The hydrazine functional group can be readily transformed into a hydrazone by condensation with an aldehyde or ketone. nih.govmdpi.com The resulting hydrazone is not merely a stable final product but often a reactive intermediate itself, capable of undergoing further transformations such as cyclization, reduction, or participation in cycloaddition reactions. nih.govlibretexts.org

This step-wise reactivity allows for the strategic elaboration of molecular complexity. A synthetic pathway might involve first forming a hydrazone to introduce a new substituent, followed by a subsequent reaction at either the hydrazone linkage or another site on the quinoline ring. This versatility makes the compound a valuable tool for building complex molecular architectures from a readily accessible starting material. orgsyn.org

Design and Synthesis of Derivatives for Ligand-Target Interaction Studies

The quinoline and structurally related quinazoline (B50416) scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the design of kinase inhibitors. scielo.br The quinoline ring system is adept at forming key hydrogen bonds within the ATP-binding pocket of many protein kinases, acting as a "hinge-binder." scielo.br this compound is an ideal precursor for creating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

The hydrazine group provides a convenient attachment point for linking the quinoline core to other fragments designed to interact with different regions of the target protein. nih.gov For example, a common strategy involves converting the hydrazine into a hydrazide or a substituted hydrazone, which then serves as a linker to introduce moieties that can occupy hydrophobic pockets or form additional interactions to enhance potency and selectivity. nih.gov This modular approach has been successfully used in the development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, where quinazoline-hydrazine derivatives have shown significant promise. nih.govnih.gov

Table 2: Selected Kinase Targets for Quinoline and Quinazoline-Based Inhibitors

| Kinase Target | Associated Disease Area | Reference |

|---|---|---|

| EGFR | Non-small cell lung cancer | nih.gov |

| FLT3 | Acute myeloid leukemia | nih.gov |

| Aurora Kinase A/B | Various solid tumors | nih.gov |

Exploration in Materials Science Applications

The inherent photophysical properties of the quinoline ring system make its derivatives attractive candidates for applications in materials science.

Development of Fluorescent Probes and Sensors

Quinoline derivatives are often highly fluorescent. This intrinsic property can be harnessed to create fluorescent probes and sensors. While some research focuses on probes designed to detect hydrazine, the reverse is also a viable strategy: using a hydrazine-containing fluorophore to detect other analytes. nih.govnih.gov The hydrazine group of this compound can act as a reactive site that, upon interaction with a specific analyte, causes a measurable change in the fluorescence of the quinoline core. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength, forming the basis of a sensing mechanism. The fluorine and methyl substituents on the quinoline ring can further modulate these photophysical properties.

Integration into Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are foundational materials in the field of OLEDs. The most famous example is Tris-(8-hydroxyquinolinato) aluminum (Alq3), which is widely used as a stable and efficient electron-transporting and emitting material. uconn.edu Research has expanded to include a wide variety of substituted quinolines to tune the emission color, charge transport properties, and stability of OLED devices. researchgate.netdntb.gov.uadergipark.org.trmdpi.com this compound can serve as a precursor or ligand for creating novel quinoline-based materials for OLEDs. It can be used to synthesize more complex ligands which, when chelated to metals like zinc, aluminum, or iridium, could yield new phosphorescent or fluorescent emitters with tailored electronic properties for next-generation displays and lighting. mdpi.com

Ligand Chemistry: Synthesis of Metal Complexes with Quinoline-Hydrazine Derivatives

The nitrogen atoms within the this compound scaffold—one in the quinoline ring and two in the hydrazine group—are excellent coordination sites for metal ions. This makes the compound a valuable precursor in coordination chemistry and for the synthesis of novel metal complexes. orientjchem.org

A common synthetic route involves the condensation of the hydrazine with an aldehyde or ketone to form a Schiff base ligand. mdpi.com These Schiff bases often possess multiple donor atoms and can act as bidentate or tridentate ligands. The resulting metal complexes, involving ions such as Cu(II), Ni(II), Co(II), and Zn(II), exhibit diverse coordination geometries and can possess interesting catalytic or biological properties. orientjchem.orgmdpi.com The specific geometry and stability of these complexes are influenced by the nature of the metal ion and the steric and electronic properties of the quinoline-hydrazine ligand.

Table 3: Common Geometries of Metal Complexes with Quinoline-Based Ligands

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

Development of Advanced Organic Catalysts

The synthesis of effective organic catalysts often involves the incorporation of specific functional groups and chiral centers that can facilitate stereoselective transformations. Hydrazine moieties can, in principle, be utilized to construct various heterocyclic systems or to act as a linking group in more complex catalyst scaffolds. However, a thorough search of chemical databases and academic journals did not yield specific examples or methodologies for the use of this compound in this capacity.

Consequently, as of the current state of available research, a detailed discussion on its role in the rational design of advanced organic catalysts, including data on catalyst performance or specific synthetic applications, cannot be provided. Further research would be required to explore the potential of this particular compound as a precursor in the field of organocatalysis.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of (6-Fluoro-2-methylquinolin-4-yl)hydrazine is anticipated to follow a multi-step pathway, beginning with readily available precursors. A plausible and efficient route involves the initial synthesis of 6-fluoro-4-hydroxy-2-methylquinoline. This can be achieved through the Conrad-Limpach reaction, which involves the condensation of 4-fluoroaniline (B128567) with ethyl acetoacetate (B1235776). chemicalbook.comchemimpex.com

Following the formation of the hydroxyquinoline precursor, the next step is the conversion of the hydroxyl group at the 4-position to a more reactive leaving group, typically a chlorine atom. This is commonly accomplished using reagents such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6-fluoro-2-methylquinoline (B103436). nih.govresearchgate.net The final step to obtain this compound involves the nucleophilic substitution of the 4-chloro substituent with hydrazine (B178648) hydrate (B1144303). pharmascholars.comontosight.aimdpi.com This reaction is a well-established method for the synthesis of hydrazinylquinolines.

Future research in this area will likely focus on developing more sustainable and efficient synthetic protocols. This could involve the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic methods to improve yields and reduce waste. Microwave-assisted synthesis is another promising avenue for accelerating these reactions and improving energy efficiency.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Fluoroaniline, Ethyl acetoacetate | Conrad-Limpach reaction | 6-Fluoro-4-hydroxy-2-methylquinoline |

| 2 | 6-Fluoro-4-hydroxy-2-methylquinoline | POCl₃ | 4-Chloro-6-fluoro-2-methylquinoline |

| 3 | 4-Chloro-6-fluoro-2-methylquinoline | Hydrazine hydrate | This compound |

Application of Advanced Analytics for Comprehensive Characterization

A thorough characterization of this compound is essential to confirm its structure and purity. A combination of spectroscopic techniques will be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the protons of the hydrazine moiety. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum is anticipated to display characteristic absorption bands for N-H stretching of the hydrazine group, C=N and C=C stretching of the quinoline ring, and C-F stretching. mdpi.comresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. libretexts.orgresearchgate.net

Future research will likely involve more advanced analytical techniques to gain deeper insights into the compound's properties. This could include two-dimensional NMR techniques for unambiguous signal assignment and high-resolution mass spectrometry for precise mass determination.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, a singlet for the methyl group, and signals for the NH and NH₂ protons of the hydrazine group. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline ring and the methyl group. |

| FTIR (cm⁻¹) | N-H stretching (hydrazine), C=N and C=C stretching (quinoline ring), C-F stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

Expansion of Computational Modeling for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules. nih.govresearchgate.netrsc.org For this compound, DFT calculations can be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the HOMO-LUMO energy gap to understand its electronic properties and reactivity.

Simulate NMR and IR spectra to aid in the interpretation of experimental data.

Perform molecular docking studies to predict its binding affinity with biological targets. researchgate.netnih.gov

Emerging research will likely focus on using these computational models to design novel derivatives of this compound with tailored properties. By systematically modifying the structure in silico, researchers can prioritize the synthesis of compounds with enhanced biological activity or improved material properties, thereby accelerating the discovery process.

Diversification of Chemical Transformations for Structural Complexity

The hydrazine moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. One important reaction is the condensation with dicarbonyl compounds to form heterocyclic structures. For instance, reaction with β-ketoesters can lead to the formation of pyrazolo[3,4-b]quinoline derivatives, a class of compounds known for their pharmacological activities.

Future research will undoubtedly explore a wider array of chemical transformations to expand the chemical space around this scaffold. This could include the synthesis of hydrazones, pyrazoles, and other fused heterocyclic systems. Such diversification is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents and functional materials.

Integration into Multifunctional Material Design and Applications

The quinoline nucleus, particularly when functionalized with a hydrazine group, can act as a ligand for metal ions. aip.orgresearchgate.netmdpi.comresearchgate.netorientjchem.org The nitrogen atoms of the quinoline ring and the hydrazine moiety can coordinate with various metal centers to form stable metal complexes. These complexes can exhibit interesting photophysical, magnetic, and catalytic properties.

The future of this compound in materials science lies in its potential as a building block for multifunctional materials. Research is expected to focus on the synthesis and characterization of its metal complexes and their applications in areas such as:

Luminescent Materials : The development of fluorescent probes for sensing and imaging applications.

Catalysis : The design of novel catalysts for organic transformations.

Conductive Materials : The exploration of their potential in electronic devices.

By integrating this versatile molecule into the design of advanced materials, new avenues for technological innovation can be unlocked.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (6-fluoro-2-methylquinolin-4-yl)hydrazine?

- Methodology :

- Step 1 : Start with 6-fluoro-2-methylquinolin-4-amine. React with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (8–12 hours), using glacial acetic acid as a catalyst .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Step 3 : Concentrate under reduced pressure, precipitate with ice-cold water, and purify via vacuum filtration. Wash with distilled water (3×) to remove excess hydrazine hydrate .

- Key Challenges :

- Purity issues due to residual hydrazine or byproducts. Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity).

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies:

- Temperature : Store at 4°C (short-term), -20°C (long-term), and room temperature (RT).

- Humidity : Test at 60% RH (relative humidity).

- Analyze degradation via HPLC-MS every 7 days. Hydrazine derivatives are prone to oxidation; use argon/vacuum sealing to mitigate .

- Data Interpretation :

- Degradation >5% at RT after 14 days suggests refrigeration is mandatory.

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic cycles?

- Methodology :

- Use density functional theory (DFT) to model:

- Transition states : Identify rate-determining steps (e.g., cycloreversion in hydrazine-catalyzed metathesis) .

- Activation barriers : Compare substituent effects (fluoro vs. methyl groups) on reaction kinetics.

- Software: Gaussian 16 with B3LYP/6-31G(d) basis set.

- Key Findings :

- Fluorine substituents lower electron density at the hydrazine N–N bond, increasing susceptibility to nucleophilic attack .

Q. How does structural modification of this compound affect its cytotoxic activity?

- Methodology :

- Derivative Synthesis : Replace the fluoro group with Cl, Br, or NO₂ via nucleophilic substitution.

- Biological Assays : Test cytotoxicity against HeLa cells (MTT assay, 48-hour exposure) .

- Molecular Docking : Target casein kinase 2 (PDB: 3BQR) using AutoDock Vina. Prioritize derivatives with binding energy < -8.0 kcal/mol .

- Data Contradictions :

- Fluorine may enhance membrane permeability but reduce target affinity compared to bulkier substituents. Validate via SPR (surface plasmon resonance).

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.